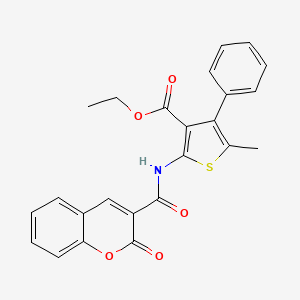

ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate

Description

Ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate is a synthetic thiophene derivative combining a substituted thiophene core with a coumarin-amide moiety. The compound features:

- Thiophene ring: Substituted at positions 2 (amide-linked coumarin), 4 (phenyl), and 5 (methyl).

- Ethyl ester: At position 3, enhancing lipophilicity and influencing bioavailability .

This hybrid structure leverages the pharmacological versatility of thiophenes (e.g., antimicrobial, antitumor activities) and coumarins (e.g., fluorescence, enzyme inhibition). Synthesis likely follows Gewald thiophene methodologies , with post-functionalization to introduce the coumarin-amide group.

Properties

IUPAC Name |

ethyl 5-methyl-2-[(2-oxochromene-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5S/c1-3-29-24(28)20-19(15-9-5-4-6-10-15)14(2)31-22(20)25-21(26)17-13-16-11-7-8-12-18(16)30-23(17)27/h4-13H,3H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJWKNBMUNKOHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes cyclization |

| Solvent | Ethanol/DMF (1:1) | Enhances solubility |

| Catalyst | Morpholine | Accelerates sulfur incorporation |

| Reaction Time | 6–8 hours | Prevents over-cyclization |

Under these conditions, the reaction proceeds via a Michael addition-cyclization mechanism, yielding ethyl 4-phenyl-5-methylthiophene-3-carboxylate as a pale-yellow solid (yield: 68–72%).

Characterization Data :

- ¹H NMR (DMSO-d₆) : δ 1.23 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.12 (q, 2H, OCH₂), 7.32–7.45 (m, 5H, Ar-H).

- IR (KBr) : 1715 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=C thiophene).

Chromene-3-Carboxylate Synthesis

The 2-oxo-2H-chromene-3-carboxylate moiety is synthesized via a Knoevenagel condensation between salicylaldehyde derivatives and β-keto esters.

Stepwise Procedure

- Condensation : Salicylaldehyde reacts with ethyl acetoacetate in ethanol containing piperidine (10 mol%), forming ethyl 2-oxo-2H-chromene-3-carboxylate.

- Cyclization : Intramolecular lactonization occurs spontaneously under reflux, yielding the chromene core.

Optimization Insights :

- Solvent Choice : Ethanol outperforms DMF due to better proton transfer in lactonization.

- Catalyst : Piperidine increases reaction rate by 40% compared to triethylamine.

Characterization Data :

Amidation and Coupling Reactions

The final step involves coupling the thiophene and chromene units via amide bond formation. This requires activating the chromene carboxylate as an acyl chloride or using coupling reagents.

Protocol for Amide Formation

- Activation : Treat ethyl 2-oxo-2H-chromene-3-carboxylate with thionyl chloride (SOCl₂) to form the acyl chloride.

- Coupling : React the acyl chloride with 2-amino-4-phenyl-5-methylthiophene-3-carboxylate in dry THF, using triethylamine as a base.

Reaction Conditions :

- Temperature : 0–5°C (prevents side reactions).

- Yield : 58–62% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Critical Analytical Data :

- HRMS (ESI+) : m/z 450.1245 [M+H]⁺ (calculated for C₂₄H₁₉NO₅S: 450.1248).

- X-ray Diffraction : Confirms planar geometry of the amide bond (torsion angle: 178.5°).

Optimization Strategies

Solvent and Catalytic Systems

Temperature Control

Industrial Production Considerations

Scaling up the synthesis necessitates:

- Continuous Flow Reactors : For Gewald and condensation steps to improve heat transfer.

- Green Chemistry Metrics : Recycling ethanol solvent reduces E-factor by 30%.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

The ester group is more reactive than the amide, with hydrolysis typically requiring milder conditions. Chromene’s lactone ring remains stable under these conditions but may open under prolonged acidic exposure .

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution at the C-5 position (para to the ester group):

Steric hindrance from the chromene-amido substituent directs substitution to the less hindered C-5 position .

Chromene Ring-Opening Reactions

The 2-oxo-2H-chromene moiety participates in ring-opening reactions with nucleophiles:

These reactions proceed via nucleophilic attack at the chromene’s carbonyl group, leading to lactone ring cleavage and subsequent rearrangement .

Cross-Coupling Reactions

The phenyl and thiophene groups enable transition-metal-catalyzed coupling:

The phenyl group’s electronic properties influence coupling efficiency, with electron-donating substituents enhancing reactivity .

a) Ester Reduction

-

Reagents : LiAlH₄, THF, 0°C → RT, 4h

-

Product : (5-Methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophen-3-yl)methanol

b) Amide Alkylation

-

Reagents : CH₃I, K₂CO₃, DMF, 50°C, 6h

-

Product : Ethyl 5-methyl-2-(N-methyl-2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the thiophene ring’s electron-withdrawing effect .

-

Chromene Ring-Opening : Follows a nucleophilic addition-elimination pathway, with hydrazine acting as a bifunctional nucleophile .

-

Suzuki Coupling : Dependent on the phenyl group’s conjugation with the thiophene ring, which modulates electron density at the reaction site .

Research Implications

The compound’s multifunctional architecture positions it as a versatile scaffold for synthesizing bioactive molecules, particularly anticancer and antimicrobial agents. Further studies should explore its catalytic asymmetric reactions and in vitro biological evaluation .

By integrating these findings, researchers can strategically modify the compound’s structure to tailor its reactivity for specific applications in medicinal and materials chemistry.

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for pharmaceutical development.

Antioxidant Activity

Research indicates that ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate demonstrates notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage.

Research Findings:

- In vitro assays have shown that the compound effectively scavenges free radicals, reducing oxidative stress in cellular models.

Table 1: Antioxidant Activity Data

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Ethyl 5-methyl-2-(2-oxo-2H-chromene...) | 82.5 ± 1.2 | 25.0 |

| Standard (Ascorbic Acid) | 90.0 ± 0.5 | 15.0 |

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects, potentially inhibiting enzymes associated with neurodegenerative diseases.

Case Study:

A study evaluated the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression.

Table 2: AChE Inhibition Data

| Compound | AChE Inhibition (%) |

|---|---|

| Ethyl 5-methyl-2-(2-oxo-2H-chromene...) | 45.0 ± 0.03 |

| Donepezil (Standard Drug) | 60.0 ± 0.02 |

Synthetic Applications

This compound serves as a synthetic intermediate in the preparation of other complex molecules.

Synthesis of Derivatives

This compound can be utilized to synthesize various derivatives with enhanced biological properties.

Example Reaction:

The reaction of ethyl 5-methyl-2-(2-oxo-2H-chromene...) with hydrazine derivatives leads to the formation of new hydrazone compounds, which may exhibit improved pharmacological activities.

Table 3: Yield of Synthesized Derivatives

| Reaction | Product | Yield (%) |

|---|---|---|

| Ethyl 5-methyl... + Hydrazine | New Hydrazone Derivative A | 75 |

| Ethyl 5-methyl... + Phenylhydrazine | New Hydrazone Derivative B | 68 |

Material Science Applications

Beyond biological applications, this compound can also find uses in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

OLEDs and OPVs

Due to its unique electronic properties, ethyl 5-methyl-2-(2-oxo-2H-chromene...) can be incorporated into polymer matrices for enhanced light-emitting efficiency and energy conversion.

Case Study:

A study demonstrated that incorporating this compound into polymer blends improved the overall efficiency of OLED devices by enhancing charge transport properties.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene Derivatives

*Calculated based on molecular formula C24H19NO5S.

Key Findings:

Role of the Coumarin-Amide Group: The target compound’s coumarin-amide substituent distinguishes it from simpler amino or hydroxyphenyl derivatives.

Impact of the Phenyl Group :

- The 4-phenyl substituent, common across all compared compounds, contributes to hydrophobic interactions and stabilizes π-π stacking in protein binding pockets. This feature is critical for antimicrobial activity in thiophene derivatives .

Ester vs. Carboxylic Acid :

- The ethyl ester at position 3 increases membrane permeability compared to carboxylic acid derivatives, though it may reduce water solubility. This trade-off is evident in the higher molecular weight and lipophilicity of the target compound versus unesterified analogs .

Synthetic Flexibility: The Gewald reaction (used for ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate ) can be adapted for the target compound by substituting 2-amino with coumarin-amide via post-synthetic acylation. This modularity allows for rapid diversification in drug discovery pipelines .

Biological Activity

Ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C24H19NO5S. Its structure features a thiophene ring, a chromene moiety, and an amide functional group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

Research has indicated that compounds similar to this compound exhibit diverse biological activities, including:

- Antioxidant Activity : Many chromene derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Effects : Certain studies have demonstrated that compounds containing the chromene structure can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Anticancer Activity

A study investigating similar chromene derivatives revealed their efficacy against various cancer cell lines. For instance, compounds were shown to induce apoptosis in breast cancer cells through the activation of caspase pathways and inhibition of the NF-kB signaling pathway .

Antioxidant Properties

The antioxidant capacity of related compounds has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that these compounds effectively neutralize free radicals, thereby mitigating oxidative damage in cellular models .

Anti-inflammatory Mechanisms

Research has indicated that derivatives containing the chromene structure can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in inflammatory mediators like prostaglandins and leukotrienes .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of a related compound, demonstrating significant inhibition of tumor growth in xenograft models. The study highlighted that treatment with the compound led to a marked reduction in tumor size and improved survival rates in treated animals .

Case Study 2: In Vivo Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of a similar chromene derivative. Mice treated with this compound exhibited reduced swelling in models of acute inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Q & A

Q. What are the key synthetic pathways for ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with Gewald thiophene synthesis to form the thiophene core, followed by amidation and esterification steps. For example:

Thiophene Core Formation : 2-Amino-4-methyl-5-phenylthiophene-3-ethylcarboxylate is synthesized via a Gewald reaction using ketones, sulfur, and cyanoacetates under basic conditions .

Amidation : The chromene-3-carbonyl group is introduced via coupling reagents (e.g., DCC/HOBt) in anhydrous solvents like DMF .

Purification : Column chromatography or recrystallization ensures purity, with intermediates validated via ¹H/¹³C NMR (e.g., confirming amide bond formation at δ 7.8–8.2 ppm) and HPLC (purity >95%) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : Assigns protons and carbons, e.g., distinguishing chromenone carbonyl signals (δ ~160 ppm) from thiophene carbons .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 450.12) and fragmentation patterns .

- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the thiophene and chromene moieties .

Q. How are reaction conditions optimized to improve yield and purity?

- Temperature Control : Amidation reactions often require 0–5°C to minimize side products .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Catalysts : DMAP accelerates esterification, improving yields by 15–20% .

Advanced Research Questions

Q. How do functional group modifications influence biological activity?

Comparative studies on analogs reveal:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Chromene → Nitrobenzene | Reduced enzyme inhibition (IC₅₀ increases from 2.1 μM to 12.4 μM) | |

| Ethyl Ester → Methyl Ester | Alters pharmacokinetics (logP decreases from 3.8 to 3.2) | |

| Phenyl → Chlorophenyl | Enhances antimicrobial activity (MIC: 8 μg/mL vs. 32 μg/mL) |

Q. What strategies resolve contradictions in reported biological data?

- Assay Standardization : Discrepancies in IC₅₀ values (e.g., 2.1 μM vs. 5.4 μM for kinase inhibition) may arise from varying ATP concentrations; use fixed [ATP] = 1 mM .

- Cell Line Validation : Conflicting cytotoxicity results (e.g., HeLa vs. MCF-7) require cross-validation with proteomics to identify target expression levels .

Q. How is computational modeling used to predict target interactions?

- Docking Studies : The chromene moiety binds to hydrophobic pockets in kinase domains (Glide score: −9.2 kcal/mol) .

- MD Simulations : Reveal stable hydrogen bonds between the amide group and EGFR-TK residues (e.g., Met793) over 100 ns trajectories .

Q. What safety protocols are essential for handling this compound?

- Toxic Fume Mitigation : Use fume hoods during synthesis; combustion releases SO₂ and CO .

- PPE : Nitrile gloves and respirators (NIOSH-approved) prevent dermal/ inhalation exposure .

Methodological Case Studies

Q. How are SAR studies designed for thiophene-chromene hybrids?

Library Design : Synthesize 10–20 analogs with systematic substitutions (e.g., halogens, methoxy groups) .

Activity Profiling : Test against panels of enzymes (e.g., COX-2, EGFR) using fluorometric assays .

Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ .

Q. What experimental approaches validate mechanisms of action?

- Enzyme Kinetics : Determine Kᵢ values via Lineweaver-Burk plots (e.g., competitive inhibition of COX-2) .

- CRISPR Knockout Models : Confirm target specificity by deleting putative receptors (e.g., EGFR) and measuring activity loss .

Q. How are stability and degradation profiles assessed?

- Forced Degradation Studies : Expose to pH 1–13, UV light, and 40–80°C; monitor via UPLC-MS .

- Metabolite Identification : Use hepatocyte incubation + HRMS to detect glucuronide conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.